Cas no 2229110-87-4 (1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine)

1-(2-Fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine is a fluorinated nitrophenyl derivative featuring a cyclopropane amine moiety. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, combining a fluorine substituent and a nitro group on an aromatic ring with a methylated cyclopropylamine side chain. The fluorine atom enhances metabolic stability and binding affinity, while the nitro group offers reactivity for further functionalization. The cyclopropane ring contributes to conformational rigidity, potentially improving selectivity in biological interactions. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, ligands, or specialty chemicals, with applications in drug discovery and material science.
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine structure
2229110-87-4 structure
Product name:1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
CAS No:2229110-87-4
MF:C10H11FN2O2
Molecular Weight:210.204945802689
CID:6536368
PubChem ID:165868351

1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
    • EN300-1762166
    • 2229110-87-4
    • インチ: 1S/C10H11FN2O2/c1-12-10(4-5-10)8-3-2-7(13(14)15)6-9(8)11/h2-3,6,12H,4-5H2,1H3
    • InChIKey: UXBYXKFTIYGXTH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(CC1)NC)[N+](=O)[O-]

計算された属性

  • 精确分子量: 210.08045576g/mol
  • 同位素质量: 210.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • XLogP3: 1.6

1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762166-0.5g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
0.5g
$987.0 2023-09-20
Enamine
EN300-1762166-0.1g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
0.1g
$904.0 2023-09-20
Enamine
EN300-1762166-10.0g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
10g
$4421.0 2023-05-26
Enamine
EN300-1762166-0.05g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
0.05g
$864.0 2023-09-20
Enamine
EN300-1762166-1.0g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
1g
$1029.0 2023-05-26
Enamine
EN300-1762166-10g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
10g
$4421.0 2023-09-20
Enamine
EN300-1762166-5g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
5g
$2981.0 2023-09-20
Enamine
EN300-1762166-1g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
1g
$1029.0 2023-09-20
Enamine
EN300-1762166-2.5g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
2.5g
$2014.0 2023-09-20
Enamine
EN300-1762166-0.25g
1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine
2229110-87-4
0.25g
$946.0 2023-09-20

1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine 関連文献

1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amineに関する追加情報

Exploring the Properties and Applications of 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine

The compound 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine (CAS No: 2229110-87-4) is a fascinating molecule with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its substituents, including a fluorine atom and a nitro group on the phenyl ring. The presence of these groups imparts distinctive electronic and steric properties to the molecule, making it a valuable subject for research and development.

Recent studies have highlighted the potential of 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine in drug discovery. The nitro group on the phenyl ring is known to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors. This makes it a promising candidate for the development of new therapeutic agents. For instance, researchers have explored its potential as an antitumor agent, where it has shown selective cytotoxicity against cancer cells while sparing normal cells. The fluorine atom further enhances the molecule's bioavailability and stability, making it an attractive option for pharmaceutical applications.

In addition to its pharmacological applications, this compound has also been studied for its role in organic synthesis. The cyclopropane ring is a valuable structural motif in organic chemistry due to its high strain energy, which can be harnessed to create reactive intermediates. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound using novel catalytic systems. For example, researchers have developed a palladium-catalyzed coupling reaction that allows for the precise installation of the cyclopropane ring onto the phenyl moiety. This approach not only simplifies the synthesis process but also opens up new avenues for exploring related compounds with diverse substituents.

The electronic properties of 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine have also been investigated for applications in materials science. The molecule's ability to undergo redox reactions makes it a potential candidate for use in organic electronics. Recent studies have demonstrated that this compound can serve as an effective dopant in organic semiconductors, enhancing their electrical conductivity and stability. This property has led to its consideration in the development of advanced electronic devices, such as flexible displays and sensors.

Furthermore, the stereochemical properties of this compound have been explored in depth. The N-methyl group on the cyclopropane ring introduces steric hindrance, which can influence the molecule's conformational flexibility and reactivity. Researchers have utilized computational methods to model the molecule's potential energy landscape, providing insights into its dynamic behavior under various conditions. These findings are crucial for understanding how the molecule interacts with other substances in both biological and synthetic systems.

In conclusion, 1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine (CAS No: 2229110-87-4) is a multifaceted compound with applications spanning drug discovery, organic synthesis, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.

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